molecular formula C11H20N2O3 B8045960 racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B8045960
M. Wt: 228.29 g/mol
InChI Key: ONCXRAVDLYHIJE-DTORHVGOSA-N
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Description

Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with interesting chemical properties. This compound belongs to the class of heterocyclic compounds, featuring a bicyclic structure with nitrogen and oxygen atoms in its ring system. Its unique stereochemistry and chemical structure make it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step process that involves the cyclization of a suitable precursor. Typical synthesis begins with the preparation of a key intermediate through a series of condensation and cyclization reactions. The final compound is obtained by carefully controlling the reaction conditions, including temperature, pH, and the presence of specific catalysts. These reactions often require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is scaled up using batch or continuous flow processes. Large-scale production involves the use of high-pressure reactors and advanced purification techniques such as column chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

  • Reduction: : The removal of oxygen or the addition of hydrogen to convert it into more reduced forms.

  • Substitution: : Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The compound commonly reacts with reagents such as:

  • Hydrogen peroxide: : For oxidation reactions.

  • Sodium borohydride: : For reduction reactions.

  • Organolithium compounds: : For nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be tailored for specific applications in research and industry.

Scientific Research Applications

Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate finds applications in several scientific domains:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic properties, particularly in the development of new drugs.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its bicyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This binding can influence biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar compounds include other diazabicyclo[3.3.1]nonane derivatives with variations in their functional groups and stereochemistry. These compounds share some chemical properties but differ in their specific reactivity and applications. Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate stands out due to its unique combination of structural features, making it particularly valuable in targeted research and industrial applications.

By providing a comprehensive overview of this compound, we can appreciate its significance and potential in various fields.

Properties

IUPAC Name

tert-butyl (1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCXRAVDLYHIJE-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNCC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CNC[C@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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